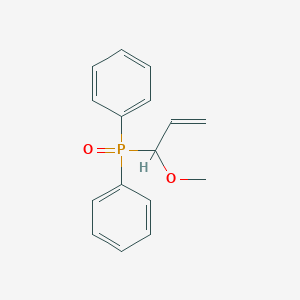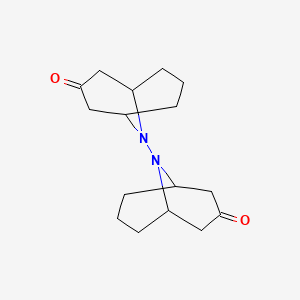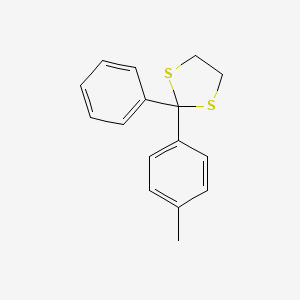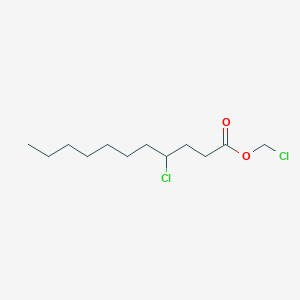![molecular formula C14H12O4 B14433450 9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 78497-55-9](/img/structure/B14433450.png)
9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Propoxy-7H-furo3,2-gbenzopyran-7-one is a chemical compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of 9-Propoxy-7H-furo3,2-gbenzopyran-7-one consists of a furan ring fused to a benzopyran ring, with a propoxy group attached at the 9th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propoxy-7H-furo3,2-gbenzopyran-7-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxycoumarin with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 9-Propoxy-7H-furo3,2-gbenzopyran-7-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Propoxy-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various alkylated derivatives.
Aplicaciones Científicas De Investigación
9-Propoxy-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-Propoxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Bergapten (4-Methoxy-7H-furo3,2-gbenzopyran-7-one) : Known for its photosensitizing properties.
- Imperatorin (9-[(3-methyl-2-butenyl)oxy]-7H-furo3,2-gbenzopyran-7-one) : Exhibits various biological activities, including anti-inflammatory and anticancer effects.
- Heraclenin (9-(2,3-epoxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one) : Known for its antimicrobial properties.
Uniqueness
9-Propoxy-7H-furo3,2-gbenzopyran-7-one is unique due to its specific propoxy substitution, which imparts distinct chemical and biological properties compared to other furocoumarins. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
| 78497-55-9 | |
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
9-propoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H12O4/c1-2-6-16-14-12-10(5-7-17-12)8-9-3-4-11(15)18-13(9)14/h3-5,7-8H,2,6H2,1H3 |
Clave InChI |
GOUQITYFBIOLSX-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)



